2-Dimethylamino Fingolimod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Dimethylamino Fingolimod is a derivative of Fingolimod, a well-known sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties. The addition of the dimethylamino group to Fingolimod enhances its pharmacological profile, making it a compound of interest in various scientific research fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino Fingolimod typically involves the introduction of a dimethylamino group to the Fingolimod structure. This can be achieved through a series of chemical reactions, including alkylation and amination. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound .

化学反应分析

Friedel-Crafts Acylation and Reduction

The synthesis of Fingolimod typically begins with n-octylbenzene and 3-nitropropionic acid (or derivatives like octanophenone ). A Friedel-Crafts acylation introduces a ketone group, followed by reduction to form intermediates:

Henry Reaction and Hydrogenation

The amino group is introduced via a double Henry reaction between nitropropionic acid derivatives and formaldehyde, followed by catalytic hydrogenation:

| Step | Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3 | Henry reaction | K₂CO₃, Toluene, reflux | 5-nitro-5-(2-(4-octylphenyl)ethyl)-1,3-diol | 68% | |

| 4 | Hydrogenation (Pd/C) | H₂, MeOH, RT | Fingolimod base | 89% |

Phosphorylation (Activation)

Fingolimod is phosphorylated in vivo by sphingosine kinase to form its active metabolite, fingolimod-phosphate (S1P receptor agonist) :

Fingolimod+ATPSphingosine kinaseFingolimod phosphate+ADP

Cytochrome P450 Oxidation

The amino group undergoes oxidation via CYP4F2 and CYP3A4 , producing inactive metabolites :

| Enzyme | Reaction Type | Major Metabolites | Clinical Impact |

|---|---|---|---|

| CYP4F2 | N-oxidation | Ceramide analogs | Reduced bioavailability |

| CYP3A4 | Hydroxylation | Hydroxylated derivatives | Drug-drug interactions (e.g., ketoconazole) |

Derivatization Studies

In a 2021 study, 28 Fingolimod derivatives were synthesized by modifying the amino group. Key reactions included amide formation and reductive alkylation :

| Derivative Type | Reaction | Conditions | Biological Activity (vs. S. aureus) |

|---|---|---|---|

| N-Acylated | AcCl, DCM, RT | Reduced biofilm formation | MIC: 8–32 µg/mL |

| N-Alkylated | NaBH₄, MeOH, 60°C | Enhanced planktonic cell inhibition | MIC: 4–16 µg/mL |

Acidic Hydrolysis

The 1,3-diol moiety undergoes hydrolysis in acidic conditions, forming a diketone intermediate :

FingolimodHCl dilute 5−amino−5−[2−(4−octylphenyl)ethyl]−2,2−dimethyl−1,3−dioxane→Diketone+NH

Photodegradation

Under UV light, Fingolimod degrades via N-demethylation and aryl oxidation , necessitating storage in opaque containers .

Key Research Findings

-

Catalytic Hydrogenation Efficiency : Pd/C (10% loading) achieves >90% conversion in nitro-to-amine reduction, outperforming PtO₂ or Raney Ni .

-

Metabolic Stability : CYP4F2-mediated oxidation accounts for 60% of hepatic clearance, while CYP3A4 contributes <15% .

-

Derivative Potency : N-methylated derivatives show 4-fold higher antibacterial activity compared to the parent compound .

科学研究应用

Multiple Sclerosis (MS)

Overview : Fingolimod is widely used as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS). It functions by modulating lymphocyte circulation, thereby reducing inflammation in the central nervous system.

Efficacy Studies :

- A comparative analysis demonstrated that both dimethyl fumarate and fingolimod have comparable effectiveness in reducing relapse rates and disability worsening in patients with RRMS. In a cohort study involving over 2,000 patients, no significant differences were observed in annualized relapse rates (ARR) or confirmed disability progression between the two treatments .

- Fingolimod was shown to reduce ARR by approximately 54% compared to placebo in pivotal trials like FREEDOMS and TRANSFORMS, establishing its efficacy as a first-line treatment for patients with high disease activity .

Long-term Observational Studies : Observational studies have further validated the long-term efficacy of fingolimod, indicating sustained benefits over extended periods. These studies suggest that fingolimod not only maintains its effectiveness but also demonstrates a favorable safety profile when compared to other DMTs .

Diabetic Retinopathy

Research Findings : Recent studies have explored the repurposing of fingolimod for diabetic retinopathy (DR), a condition associated with diabetes that leads to vision impairment. In animal models, fingolimod exhibited protective effects against retinal damage by:

- Reducing levels of pro-inflammatory cytokines.

- Enhancing the integrity of the blood-retinal barrier through increased expression of tight junction proteins .

Mechanism of Action : The anti-angiogenic properties of fingolimod are believed to be mediated through its interaction with melanocortin receptors, which may play a crucial role in mitigating vascular complications associated with diabetes .

Other Potential Applications

Fingolimod's mechanism of action suggests potential applications beyond MS and DR:

- Rheumatoid Arthritis : Due to its immunomodulatory effects, fingolimod may offer therapeutic benefits in conditions characterized by chronic inflammation such as rheumatoid arthritis .

- Fibrosis and Choroidal Neovascularization : Research indicates that modulation of S1PRs could be beneficial in treating fibrotic diseases and ocular conditions like choroidal neovascularization .

Data Summary Table

| Application Area | Efficacy Evidence | Mechanism of Action |

|---|---|---|

| Multiple Sclerosis | Comparable effectiveness to dimethyl fumarate; significant reduction in ARR | S1PR modulation affecting lymphocyte circulation |

| Diabetic Retinopathy | Protective effects observed in animal models; reduced vascular permeability | Anti-inflammatory action via melanocortin receptors |

| Other Autoimmune Diseases | Potential benefits in rheumatoid arthritis and fibrosis | Immunomodulation through S1PR pathways |

作用机制

The mechanism of action of 2-Dimethylamino Fingolimod involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking and reduces inflammation. This action is particularly beneficial in treating autoimmune diseases like multiple sclerosis. Additionally, the dimethylamino group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .

相似化合物的比较

Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.

Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: 2-Dimethylamino Fingolimod stands out due to the presence of the dimethylamino group, which enhances its pharmacological profile. This modification improves its ability to cross the blood-brain barrier and increases its potency in modulating immune responses. These unique properties make it a valuable compound for research and potential therapeutic applications .

生物活性

2-Dimethylamino Fingolimod (2-DMAF) is a derivative of Fingolimod, a well-known sphingosine 1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of 2-DMAF, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic implications.

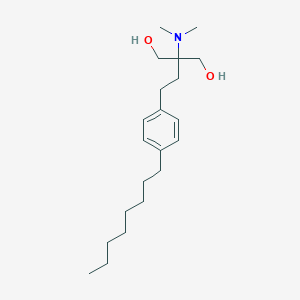

- Molecular Formula : C21H37NO2

- Molecular Weight : 335.52 g/mol

- Structure : 2-DMAF is characterized by the dimethylamino group, which influences its interaction with S1P receptors.

The biological activity of 2-DMAF is primarily attributed to its interaction with S1P receptors (S1P1, S1P3, S1P4, and S1P5). These receptors are involved in various physiological processes, including lymphocyte trafficking and immune modulation.

Key Actions:

- Immunomodulation : Similar to Fingolimod, 2-DMAF exhibits immunomodulatory effects by binding to S1P receptors, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the bloodstream. This mechanism is crucial for its potential application in autoimmune diseases.

- Neuroprotection : Preliminary studies suggest that 2-DMAF may offer neuroprotective effects by limiting inflammatory responses and promoting neuronal survival in models of neurodegeneration associated with MS.

Comparative Biological Activity

The following table summarizes the comparative biological activities and features of 2-DMAF and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fingolimod | High | First oral DMT for MS; requires phosphorylation for activity. |

| Siponimod | Moderate | More selective for S1P receptor 1; approved for secondary progressive MS. |

| Ozanimod | Moderate | Selective for S1P receptor 1 and 5; used for ulcerative colitis. |

| Ponesimod | Moderate | Highly selective for S1P receptor 1; indicated for MS treatment. |

| This compound | Unique | Acts as an impurity in Fingolimod synthesis; potential distinct immunomodulatory properties. |

Case Studies

Recent studies have explored the pharmacokinetics and safety profile of 2-DMAF:

- Toxicological Profiles : Investigations into the toxicological profile of 2-DMAF have indicated that while it serves as a metabolite of Fingolimod, it may contribute to certain adverse effects observed in patients undergoing treatment with Fingolimod. Understanding these profiles helps assess the overall safety of Fingolimod therapy.

- Preclinical Studies : In preclinical settings, researchers have utilized 2-DMAF to study its binding affinity to S1P receptors and its subsequent biological effects. These studies reveal that 2-DMAF retains significant immunomodulatory activity, although comprehensive clinical evaluations are still needed .

Pharmacological Implications

The potential implications of 2-DMAF in therapeutic contexts are noteworthy:

- Drug Discovery : As a compound exhibiting distinct biological activities compared to its parent drug, 2-DMAF may serve as a lead compound for further drug development targeting S1P receptors.

- Quality Control : The detection and quantification of 2-DMAF in Fingolimod formulations are critical for ensuring drug purity and efficacy during manufacturing processes.

属性

IUPAC Name |

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDKKGSGVKAKAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。